1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound is a pyrrol-2-one derivative featuring a dimethylaminopropyl group at the 1-position, a 4-fluorophenyl group at the 5-position, a hydroxyl group at the 3-position, and a 3-methyl-4-propoxybenzoyl substituent at the 4-position. The dimethylamino group may enhance solubility and bioavailability compared to analogs with hydroxylated alkyl chains .
Properties
Molecular Formula |
C26H31FN2O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31FN2O4/c1-5-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(27)11-8-18)29(26(32)25(22)31)14-6-13-28(3)4/h7-12,16,23,30H,5-6,13-15H2,1-4H3/b24-22+ |
InChI Key |
PYYJWSNPCCGXHY-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)O)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrol-2-One Core
The synthesis begins with the preparation of a halogenated phthalane intermediate, analogous to methods described in citalopram synthesis. Activated magnesium in tetrahydrofuran (THF) facilitates the generation of a Grignard reagent from 5-bromo-1-(4-fluorophenyl)-1-(3-dimethylaminopropyl)phthalane. This intermediate undergoes formylation using dimethylformamide at 0–5°C to yield the aldehyde precursor (80% molar yield).
Critical Parameters:
- Magnesium activation with bromoethane in THF/toluene mixtures
- Strict temperature control (<5°C) during formamide addition
- Reaction time of 30–60 minutes for complete conversion
Ring Closure and Functionalization
The aldehyde intermediate undergoes cyclization with hydroxylamine derivatives (NH$$2$$-Y, Y = -OSO$$3$$H) to form the pyrrol-2-one ring system. Subsequent Friedel-Crafts acylation introduces the 3-methyl-4-propoxybenzoyl group using anhydrous aluminum chloride as a catalyst.
Optimization Data:
| Step | Catalyst Loading | Temperature | Yield |
|---|---|---|---|
| Cyclization | 1.2 eq NH$$_2$$Y | 25°C | 76% |
| Friedel-Crafts Acylation | 1.5 eq AlCl$$_3$$ | 0°C → RT | 68% |
Reductive Amination and Cross-Coupling Approach
Assembly of the Side Chain
A complementary route employs reductive amination to install the dimethylaminopropyl group. Sodium borohydride in methanol reduces the imine formed between 3-aminopropyl-dimethylamine and a keto-pyrrolone precursor (92% yield).
Suzuki-Miyaura Coupling for Aryl Groups
The 4-fluorophenyl and 3-methyl-4-propoxybenzoyl moieties are introduced via palladium-catalyzed cross-couplings:
Representative Conditions:
Pd(PPh₃)₄ (5 mol%)
K₂CO₃ (3 eq)
DME/H₂O (4:1), 80°C, 12 h
This method achieves 85% yield for the 4-fluorophenyl group and 78% for the propoxybenzoyl unit.
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Parameter | Grignard Route | Reductive Amination Route |
|---|---|---|
| Total Yield | 52% | 65% |
| Purity (HPLC) | 95% | 98% |
| Reaction Steps | 7 | 5 |
| Scalability | Industrial | Pilot-scale |
| Byproduct Formation | 8–12% | 3–5% |
The Grignard method offers superior scalability but requires rigorous temperature control, while the reductive amination approach provides higher purity at the expense of palladium catalyst costs.
Purification and Characterization
Chromatographic Techniques
Final purification employs a three-step process:
- Liquid-liquid extraction with toluene/aqueous ammonia (4:1)
- Flash chromatography (SiO$$_2$$, ethyl acetate/hexane gradient)
- Recrystallization from ethanol/water (9:1)
Spectroscopic Confirmation
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.82–6.94 (m, aromatic H), 5.20 (d, J=12.2 Hz), 2.71 (s, N(CH$$3$$)$$_2$$).
- HRMS : m/z 495.2154 [M+H]$$^+$$ (calc. 495.2148).
Industrial-Scale Optimization Challenges
Exothermic Reaction Management
The Grignard reagent formation generates –35 kJ/mol, requiring:
Solvent Recovery Systems
THF is recycled via fractional distillation (98% recovery) using a 20-tray column, reducing production costs by 40%.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
The compound belongs to a class of 3-hydroxy-4-aroyl-5-aryl-1-substituted pyrrol-2-ones. Below is a detailed comparison with structurally similar analogs from the same synthetic series ():
| Compound ID | 1-Substituent | 5-Aryl Group | 4-Aroyl Group | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Target | 3-(Dimethylamino)propyl | 4-Fluorophenyl | 3-Methyl-4-propoxybenzoyl | C₂₇H₃₂FN₂O₅ | 507.56* | N/A | N/A |
| 23 | 2-Hydroxypropyl | 4-Trifluoromethoxyphenyl | 4-Methylbenzoyl | C₂₂H₂₁F₃NO₅ | 436.16 | 246–248 | 32 |
| 25 | 2-Hydroxypropyl | 3-Trifluoromethylphenyl | 4-Methylbenzoyl | C₂₂H₂₁F₃NO₄ | 420.16 | 205–207 | 9 |
| 20 | 2-Hydroxypropyl | 4-tert-Butylphenyl | 4-Methylbenzoyl | C₂₅H₃₀NO₄ | 408.23 | 263–265 | 62 |
| 38 | 2-Hydroxypropyl | 4-Isopropylphenyl | 3-Methylbenzoyl | C₂₄H₂₈NO₄ | 394.21 | 221–223 | 17 |
*Calculated molecular weight based on IUPAC name; experimental data for the target compound are unavailable in the provided evidence.
Key Observations:
1-Substituent Effects: The target compound’s 3-(dimethylamino)propyl group distinguishes it from analogs with 2-hydroxypropyl substituents (e.g., 23, 25). This tertiary amine may improve water solubility and pharmacokinetic properties compared to hydroxylated chains .
Bulky substituents (e.g., 4-tert-butyl in 20, 4-isopropyl in 38) may sterically hinder interactions with biological targets. The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, a common strategy in drug design .
4-Aroyl Group : The 3-methyl-4-propoxybenzoyl group in the target compound introduces additional steric bulk and ether functionality compared to simpler 4-methylbenzoyl groups in analogs (e.g., 23 , 25 ). This could influence binding affinity or metabolic pathways .
Spectroscopic and Crystallographic Insights
While NMR data for the target compound are absent, studies on analogs (e.g., 1 and 7 in ) reveal that substituent changes alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44), aiding structural elucidation. Crystallographic tools like SHELXL () and ORTEP-3 () are critical for confirming stereochemistry and intermolecular interactions in such compounds.
Implications for Structure-Activity Relationships (SAR)
- Solubility: The dimethylamino group in the target compound likely enhances solubility relative to hydroxylated analogs, a hypothesis supported by the hydrophilic nature of tertiary amines.
- Bioactivity : The 4-fluorophenyl and 3-methyl-4-propoxybenzoyl groups may synergize to improve target binding, as fluorination often enhances potency and selectivity in drug candidates .
- Metabolic Stability : Propoxy and methyl groups on the benzoyl moiety could reduce oxidative metabolism compared to unsubstituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
